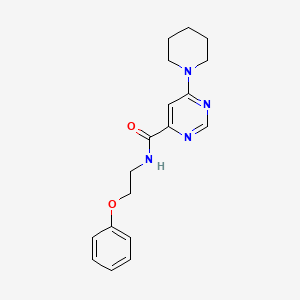

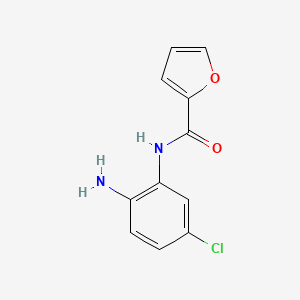

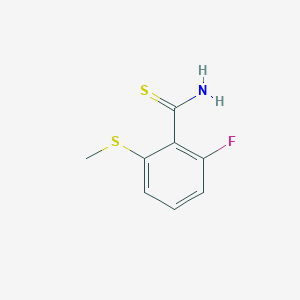

![molecular formula C20H23N3O3 B2498647 N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 931682-71-2](/img/structure/B2498647.png)

N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For example, a study by Mazurov (2000) describes a traceless solid-phase synthesis of benzimidazoles, showcasing the versatility and adaptability of synthetic strategies for benzimidazole derivatives (Mazurov, 2000).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, often modified to enhance specific biological activities. For instance, X-ray crystallography studies have elucidated the detailed molecular structures of various benzimidazole compounds, revealing the influence of substituents on molecular conformation and intermolecular interactions (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo a variety of chemical reactions, including N-alkylation, sulfonation, and oxidation, to introduce different functional groups. These reactions significantly affect the chemical properties of the molecules, such as their solubility, stability, and reactivity (Sanna et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups (Xu & Wang, 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the substitution pattern on the benzimidazole core. These properties are essential for the biological activity and pharmacokinetic profile of these compounds (Camerman et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antihistaminic and Antiallergic Agents

Benzimidazole derivatives have been synthesized and tested for their antihistaminic activity both in vitro and in vivo. These compounds, particularly those with a substituted-oxyethyl group at the 1-position of the benzimidazole nucleus, exhibit potent antihistaminic activity. This suggests their potential application in developing new antihistaminic agents, with some compounds being more potent than existing medications like chlorpheniramine maleate and showing promising results for clinical evaluation (Iemura et al., 1986).

Antimicrobial and Antimalarial Activities

Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, exhibited moderate antimicrobial activities against various bacterial strains and potent antimalarial properties. These findings highlight the potential of benzimidazole derivatives in creating new antimicrobial and antimalarial medications (Alborz et al., 2018).

Antifungal and Antiprotozoal Activities

Synthesis of benzimidazole derivatives has led to the discovery of compounds with significant antifungal and antiprotozoal activities. These derivatives have shown potent inhibitory effects against various protozoan species, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting their utility in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Gastroprotective Effects

Certain benzimidazole derivatives, like β3 adrenoceptor agonists, have demonstrated gastroprotective effects in animal models. These effects include significant reduction in gastric ulceration and enhancement of gastric mucosal blood flow, indicating the potential for benzimidazole-based compounds in treating gastrointestinal disorders (Sevak et al., 2002).

Eigenschaften

IUPAC Name |

N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-15(24)22(2)14-20-21-18-9-4-5-10-19(18)23(20)11-12-26-17-8-6-7-16(13-17)25-3/h4-10,13H,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQLAHXGWODUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

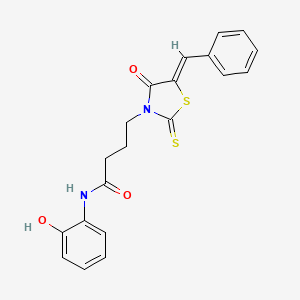

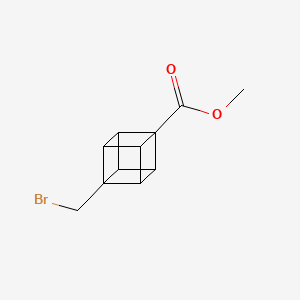

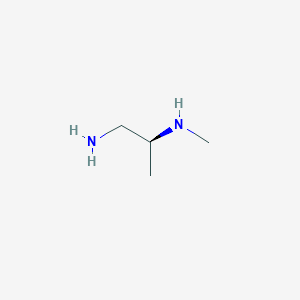

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

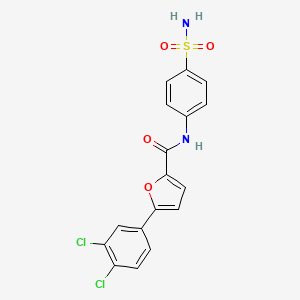

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)